(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid
Brand Name: Vulcanchem
CAS No.: 151132-82-0
VCID: VC0556973
InChI: InChI=1S/C27H28N2O5/c30-26(31)25(29-18-33-16-19-8-2-1-3-9-19)14-15-28-27(32)34-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25,29H,14-18H2,(H,28,32)(H,30,31)/t25-/m0/s1
SMILES: C1=CC=C(C=C1)COCNC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula: C27H28N2O5
Molecular Weight: 460.5 g/mol

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid

CAS No.: 151132-82-0

Cat. No.: VC0556973

Molecular Formula: C27H28N2O5

Molecular Weight: 460.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid - 151132-82-0

Specification

CAS No. 151132-82-0
Molecular Formula C27H28N2O5
Molecular Weight 460.5 g/mol
IUPAC Name (2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxymethylamino)butanoic acid
Standard InChI InChI=1S/C27H28N2O5/c30-26(31)25(29-18-33-16-19-8-2-1-3-9-19)14-15-28-27(32)34-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25,29H,14-18H2,(H,28,32)(H,30,31)/t25-/m0/s1
Standard InChI Key QVFSFTYVOHSJPU-VWLOTQADSA-N
Isomeric SMILES C1=CC=C(C=C1)COCN[C@@H](CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
SMILES C1=CC=C(C=C1)COCNC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COCNC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure Analysis

The compound (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid features several distinct structural elements:

  • An Fmoc protecting group at the 4-amino position, which contains the characteristic 9H-fluoren-9-yl moiety

  • A benzyloxymethyl group attached to the 2-amino position

  • A butanoic acid backbone with an (S) stereocenter

  • A free carboxylic acid group

The Fmoc group belongs to a set of urethane protecting groups that includes benzyl carbamate and Boc (tert-butyloxycarbonyl) protecting groups, which are designed to suppress racemization during activation and coupling processes in peptide synthesis . This structural feature is particularly significant as it provides base-labile protection that can be selectively removed under mild conditions.

Physical and Chemical Properties

Based on structural similarities with other Fmoc-protected amino acids, this compound likely exhibits the following properties:

PropertyExpected Value/CharacteristicBasis for Estimation
AppearanceWhite to off-white solidTypical for Fmoc-amino acids
SolubilitySoluble in DMF, DMSO, DCM; Limited water solubilityBased on similar Fmoc compounds
Deprotection ConditionsBase-labile; Removable with secondary aminesFmoc group characteristic
UV AbsorptionStrong UV absorption due to Fmoc groupFluorene group absorbs strongly in UV region
StabilityStable under acidic conditions; Sensitive to basesCharacteristic of Fmoc chemistry

The Fmoc group's exceptional lability to bases, particularly secondary amines, provides a key advantage for orthogonal protection strategies in peptide synthesis . When deprotected, the Fmoc group releases dibenzofulvene, which can be monitored via UV absorption to track reaction progress—a feature that has contributed significantly to its widespread adoption in automated synthesis systems .

Synthetic Approaches and Methodology

Advanced Synthetic Considerations

A significant challenge in synthesizing such compounds is maintaining stereochemical integrity. In Fmoc chemistry, an intermediate silylation with chlorotrimethylsilane has been proposed to protect the carboxylic acid and prevent amino acid oligomerization during Fmoc protection . This approach might be applicable to the synthesis of the target compound as well.

The one-step synthesis method described for 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids could potentially be adapted for the synthesis of this compound, as it has shown success with various amino acids, yielding pure products in 40-94% yield without extensive purification steps .

Applications in Peptide Science and Drug Discovery

Relevance to Solid-Phase Peptide Synthesis

Fmoc-based solid-phase peptide synthesis (SPPS) has become the method of choice for peptide synthesis due to its mild orthogonal deprotection conditions and compatibility with automated systems . Compounds containing both Fmoc protection and benzyl groups, like the target molecule, could serve specialized roles in this context.

The Fmoc group's compatibility with modified peptides, such as phosphorylated and glycosylated peptides, represents a significant advantage over older Boc-based methods . This compatibility would likely extend to the target compound, potentially allowing its incorporation into complex peptide structures.

Comparative Analysis with Similar Compounds

Structural Comparison with Related Compounds

While the target compound has a distinctive structure, comparing it with similar Fmoc-protected and benzyl-containing compounds provides valuable context:

CompoundProtecting GroupAdditional FunctionalityKey Differences
Target CompoundFmoc at 4-amino positionBenzyloxymethyl at 2-amino positionDual amino functionality on butanoic acid backbone
Fmoc-Glu(OBzl)-OHFmoc on α-amino groupBenzyl ester on γ-carboxylSingle amino group; Benzyl as ester rather than ether
Standard Fmoc-amino acidsFmoc on α-amino groupVarious side chain protectionsTypically single amino functionality
3-(Fmoc-amino acid)-3,4-diaminobenzoic acidsFmoc on amino acidDiaminobenzoic acid coreAromatic core structure versus aliphatic in target

This comparison highlights the unique structural features of the target compound, particularly its dual amino functionality with different protecting/modifying groups.

Current Research Landscape and Future Directions

Recent Advancements in Fmoc Chemistry

Recent research has focused on enhancing the efficiency and versatility of Fmoc-based peptide synthesis. The development of one-step methods for synthesizing Fmoc-amino acid derivatives, as reported for 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, represents a significant advancement that could potentially be applied to the synthesis of the target compound .

These methodological improvements continue to expand the range of accessible structures, including compounds with unusual amino acid configurations and multiple functional groups like the target compound.

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